Dimethyl (Boc-amino)malonate

概要

説明

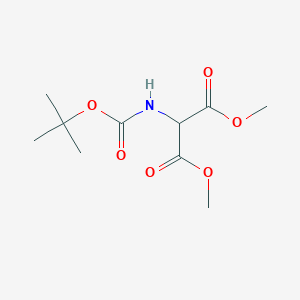

Dimethyl (Boc-amino)malonate, also known as (tert-butoxycarbonyl)amino malonic acid dimethyl ester, is an organic compound with the molecular formula C10H17NO6. It is a derivative of malonic acid where one of the hydrogen atoms is replaced by a tert-butoxycarbonyl (Boc) protected amino group. This compound is widely used in organic synthesis, particularly in the preparation of amino acids and peptides due to its stability and reactivity.

準備方法

Synthetic Routes and Reaction Conditions: Dimethyl (Boc-amino)malonate can be synthesized through the reaction of dimethyl malonate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the ester groups. The general reaction scheme is as follows:

Dimethyl malonate+Boc2O→Dimethyl (Boc-amino)malonate

Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through distillation or recrystallization.

化学反応の分析

Types of Reactions: Dimethyl (Boc-amino)malonate undergoes various chemical reactions, including:

Substitution Reactions: The Boc-protected amino group can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Decarboxylation: Upon heating, the compound can undergo decarboxylation to form amino acids.

Common Reagents and Conditions:

Bases: Triethylamine, sodium hydroxide, and potassium carbonate are commonly used bases.

Acids: Hydrochloric acid and sulfuric acid are used for hydrolysis reactions.

Solvents: Anhydrous solvents such as dichloromethane and tetrahydrofuran are often used.

Major Products:

Amino Acids: Hydrolysis and decarboxylation of this compound can yield Boc-protected amino acids.

Peptides: The compound is used in peptide synthesis, where it acts as a building block for longer peptide chains.

科学的研究の応用

Synthetic Organic Chemistry

Dimethyl (Boc-amino)malonate is instrumental in synthetic organic chemistry for constructing complex molecules. It acts as a precursor in various synthetic pathways, including:

- Peptide Synthesis : The compound is used for the preparation of protected amino acids, facilitating the development of therapeutic peptides. The Boc group allows for selective protection and deprotection during peptide assembly .

- Mannich Reactions : It participates in asymmetric Mannich reactions, which are crucial for synthesizing β-amino acids. This reaction can be catalyzed using cinchona alkaloids, yielding products with high enantioselectivity under mild conditions .

Drug Development

In drug development, this compound plays a significant role due to its ability to modify drug candidates. This modification enhances their bioavailability and stability, which is essential for effective therapeutic agents. For instance:

- Bioactive Compounds : Researchers have utilized this compound to synthesize novel bioactive molecules that exhibit improved pharmacological properties .

- Prodrug Design : The Boc group can be cleaved under physiological conditions, making it suitable for designing prodrugs that release active pharmaceutical ingredients upon administration .

Bioconjugation

This compound's reactive functional groups facilitate bioconjugation processes. This capability is vital for:

- Targeted Therapy : By attaching biomolecules to drugs or imaging agents, researchers can create targeted therapies that improve treatment efficacy while minimizing side effects .

Material Science

Beyond biological applications, this compound is explored in material science:

- Polymer Development : It contributes to the synthesis of polymers with specific functional properties required in electronics and coatings .

Case Study 1: Synthesis of β-Amino Acids

A study demonstrated the utility of this compound in synthesizing β-amino acids through enantioselective Mannich reactions. By employing cinchona alkaloid catalysts, researchers achieved high yields and selectivity, showcasing its effectiveness as a building block in asymmetric synthesis .

Case Study 2: Drug Modification

In another study focusing on drug modification, this compound was used to enhance the stability and solubility of a lead compound. The resulting derivatives exhibited significantly improved pharmacokinetic profiles compared to their unmodified counterparts .

Data Tables

| Application Area | Specific Use Case | Outcome |

|---|---|---|

| Synthetic Organic Chemistry | Peptide Synthesis | High yield of protected amino acids |

| Drug Development | Prodrug Design | Enhanced bioavailability |

| Bioconjugation | Targeted Therapy | Improved efficacy |

| Material Science | Polymer Development | Functional polymers |

作用機序

The mechanism of action of Dimethyl (Boc-amino)malonate involves its reactivity as a malonate ester and a Boc-protected amine. The Boc group provides stability and prevents unwanted side reactions during synthesis. The ester groups can be hydrolyzed to carboxylic acids, which can then undergo decarboxylation to form amino acids. The compound’s reactivity is primarily due to the presence of the Boc-protected amino group and the ester functionalities.

類似化合物との比較

Diethyl (Boc-amino)malonate: Similar to Dimethyl (Boc-amino)malonate but with ethyl ester groups instead of methyl.

Dimethyl aminomalonate: Lacks the Boc protection and is more reactive.

Diethyl malonate: A simpler ester without the amino group.

Uniqueness: this compound is unique due to its combination of Boc protection and malonate ester functionalities. This makes it particularly useful in peptide synthesis and the preparation of amino acids, providing both stability and reactivity.

生物活性

Dimethyl (Boc-amino)malonate, also known as dimethyl 2-(Boc-amino)malonate, is a compound of significant interest in medicinal chemistry and organic synthesis. Its biological activity is primarily linked to its role as a precursor in the synthesis of various bioactive molecules, including amino acids and pharmaceuticals. This article explores the biological activity of this compound, highlighting its synthesis, applications, and relevant case studies.

This compound has the chemical formula CHNO. It is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group attached to an amino group, which enhances its stability and usability in synthetic pathways. The compound can be synthesized through various methods, including:

- Mannich Reaction: The Mannich reaction involving malonates and N-Boc aryl or alkyl imines has been shown to yield β-amino acids under mild conditions. This reaction is catalyzed by cooperative hydrogen bonding, allowing for high enantioselectivity .

- Direct Asymmetric Synthesis: Research indicates that this compound can be used in direct asymmetric synthesis protocols, facilitating the formation of unnatural α-amino acids .

Biological Activity

The biological activity of this compound is largely attributed to its derivatives, which exhibit various pharmacological properties. Notable activities include:

- Anticancer Activity: Studies have demonstrated that derivatives of this compound can inhibit tumor invasion and metastasis in breast cancer models. For instance, specific analogues showed migration inhibition against breast cancer cell lines without affecting cell viability .

- Enzyme Inhibition: Compounds derived from this compound have been explored for their ability to inhibit enzyme activities relevant to cancer progression and other diseases .

Case Studies

-

Synthesis of β-Amino Acids:

A study reported the development of a convergent enantioselective route toward β-amino acids utilizing this compound as a key intermediate. This method showcased the compound's utility in synthesizing biologically important molecules under mild conditions . -

Antitumor Activity:

In research focusing on natural product fragments, derivatives of this compound were found to significantly reduce tumor cell migration and invasion in vitro. Furthermore, these compounds prolonged survival in xenograft models, indicating potential therapeutic applications .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Q. Basic: What synthetic routes are available for preparing dimethyl malonate, and how can purity be ensured for research applications?

Dimethyl malonate is synthesized via esterification of malonic acid with methanol under acidic catalysis or from dimethoxymethane and carbon monoxide . For laboratory-scale purification, fractional distillation under reduced pressure (boiling point: 180–181°C) is recommended. Industrial standards (e.g., HG/T 3273-2002) outline purity criteria, including refractive index (n20/D 1.413) and density (1.156 g/mL at 25°C), which can be validated using gas chromatography (GC) or NMR .

Q. Basic: How do physical-chemical properties of dimethyl malonate influence its reactivity in organic synthesis?

Key properties include:

- Log Kow (0.36) : Indicates moderate hydrophilicity, favoring aqueous-phase reactions or polar solvents like ethanol .

- Boiling point (180–181°C) : Suitable for reflux conditions in esterification or alkylation reactions .

- Solubility : Miscibility with alcohols and ethers enables homogeneous reaction mixtures, while limited water solubility (1.56 g/L) facilitates phase separation .

These properties guide solvent selection (e.g., ethanol for nucleophilic substitutions) and reaction temperature optimization .

Q. Advanced: How does the choice of chiral ligands and bases affect enantioselectivity in palladium-catalyzed allylic alkylation with dimethyl malonate?

In Pd-catalyzed reactions (e.g., with rac-1,3-diphenyl-2-propenyl acetate), enantioselectivity depends on:

- Ligand design : Dihydroxy bis(oxazoline) (BO) ligands derived from amino alcohols (e.g., L-threonine) create stereochemical environments that favor specific transition states. For example, ligands with hydroxyl groups interact with the malonate anion, altering diastereomeric energy barriers (ΔΔG up to 29.3 kcal/mol) .

- Base selection : Strong bases (e.g., KOtBu) generate the malonate enolate, while weaker bases (e.g., DBU) modulate reaction kinetics and ee (up to 94% reported) .

Methodological optimization involves screening ligand/base combinations and monitoring ee via chiral HPLC .

Q. Advanced: What in vitro models and assays are used to evaluate neurotoxic effects of dimethyl malonate derivatives?

- Primary neuronal cultures : Rat spinal cord or striatal neurons are exposed to dimethyl malonate (0.1–10 mM) to assess cytotoxicity via lactate dehydrogenase (LDH) release or caspase-3 activation .

- Oxidative stress assays : Malonate-induced ROS generation is quantified using fluorescent probes (e.g., DCFH-DA) in neuronal cells .

- Functional observation batteries (FOB) : Post-exposure behavioral endpoints (e.g., motor function) are evaluated in rodent models, though dimethyl malonate shows low acute neurotoxicity (LD50 > 2000 mg/kg) .

Q. Advanced: How do thermodynamic interactions between dimethyl malonate and aromatic solvents impact reaction design?

Excess molar volume (Vᴱ) and compressibility studies reveal:

- Inductive effects : Xylenes (ortho, meta, para) interact with dimethyl malonate via dipole-induced dipole interactions, reducing Vᴱ by up to 0.5 cm³/mol. This stabilizes transition states in Diels-Alder or Michael additions .

- Solvent polarity : Lower Vᴱ in polar solvents (e.g., ethanol) correlates with faster reaction rates due to improved solvation of intermediates .

Methodological applications include optimizing solvent blends (e.g., xylene/ethanol) to enhance yield in malonate-based condensations .

Q. Advanced: How are metabolic pathways of dimethyl malonate characterized, and what are the implications for in vivo studies?

- In silico simulations : QSAR models predict metabolism via ester hydrolysis to malonic acid and methanol. Rat liver S9 fractions confirm these metabolites .

- Dermal absorption : Read-across data from diethyl malonate show 2.5–15% dermal penetration in 24–48 hours, informing dosing in topical studies .

- Excretion : High water solubility (1.56 g/L) suggests renal elimination, validated via urinary metabolite profiling in rodent models .

Q. Advanced: What contradictions exist in toxicity profiles of dimethyl malonate, and how are they resolved experimentally?

- Neurotoxicity : In vitro studies report selective motor neuron death in rat spinal cord cultures , while in vivo FOB assays show no adverse effects . Resolution involves dose-response analysis (NOAEL: 300 mg/kg-day) and mechanistic studies linking cytotoxicity to mitochondrial dysfunction (e.g., MMP hyperpolarization) .

- Genotoxicity : QSAR models predict low mutagenic potential, but malonate salts may induce oxidative DNA damage. Follow-up Ames tests or Comet assays are recommended for derivatives .

Q. Advanced: How is dimethyl malonate utilized in studying enzyme inhibition mechanisms?

- Succinate dehydrogenase (SDH) inhibition : Dimethyl malonate (IC50 ~5 mM) blocks mitochondrial complex II, reducing ATP synthesis in cardiac arrest models. Activity is quantified via oxygen consumption assays in isolated mitochondria .

- Caspase-3 modulation : Caspase-3 activation (measured via fluorogenic substrates) is suppressed in malonate-treated neurons, indicating anti-apoptotic effects under oxidative stress .

Q. Advanced: What computational tools are employed to predict reactivity and stereoselectivity in malonate-based reactions?

- DFT calculations : Transition state modeling (e.g., B3LYP/6-31G*) identifies steric and electronic factors controlling enantioselectivity in Michael additions .

- Molecular docking : Ligand-receptor interactions (e.g., with organocatalysts like thiourea derivatives) are simulated to rationalize ee values .

Q. Advanced: How are malonate derivatives (e.g., Boc-amino) functionalized for peptide coupling or PROTAC design?

- Protection/deprotection : Boc-amine groups are introduced via carbodiimide-mediated coupling (e.g., EDC/HOBt) to malonate esters. Deprotection uses TFA/CH₂Cl₂ (1:4) .

- Bifunctional linkers : Malonate backbones are modified with alkynes or azides for click chemistry applications, validated via LC-MS and IR .

特性

IUPAC Name |

dimethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO6/c1-10(2,3)17-9(14)11-6(7(12)15-4)8(13)16-5/h6H,1-5H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIQVFHUDWIETEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399768 | |

| Record name | Dimethyl (Boc-amino)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61172-70-1 | |

| Record name | Dimethyl (Boc-amino)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。